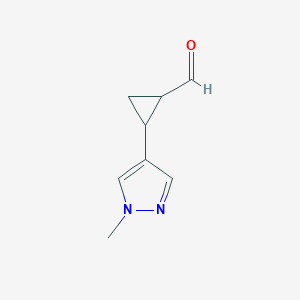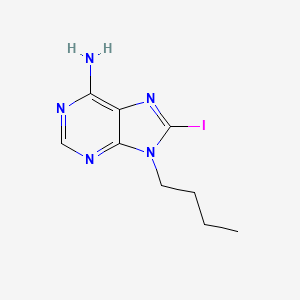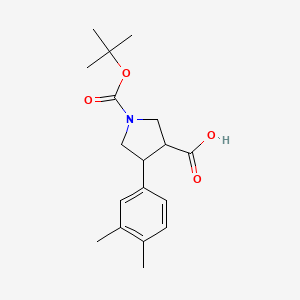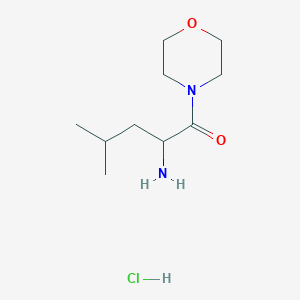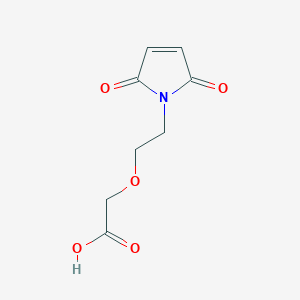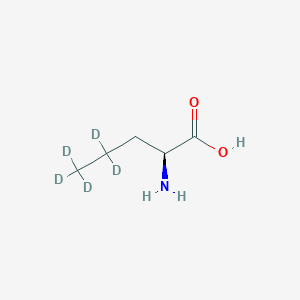
l-2-Aminopentanoic-4,4,5,5,5-d5 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-Aminopentanoic-4,4,5,5,5-d5 acid is a stable isotope-labeled compound, specifically a deuterated form of L-norvaline. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving metabolic pathways and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-2-Aminopentanoic-4,4,5,5,5-d5 acid typically involves the incorporation of deuterium atoms into the L-norvaline structure. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
L-2-Aminopentanoic-4,4,5,5,5-d5 acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides.
Scientific Research Applications
L-2-Aminopentanoic-4,4,5,5,5-d5 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Pathway Studies: Used to trace metabolic pathways and understand the fate of amino acids in biological systems.
Protein Synthesis Research: Helps in studying protein synthesis and degradation processes.
Pharmaceutical Research: Used in the development of new drugs and understanding drug metabolism.
Industrial Applications: Employed in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of L-2-Aminopentanoic-4,4,5,5,5-d5 acid involves its incorporation into metabolic pathways where it can replace its non-deuterated counterpart. The deuterium atoms provide a unique signature that can be tracked using various analytical techniques, allowing researchers to study the compound’s behavior and interactions in biological systems. The molecular targets and pathways involved include amino acid transporters and enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
L-2-Aminopentanoic-4,4,5,5,5-d5 acid is compared with other similar compounds such as:
L-Norvaline: The non-deuterated form of the compound, used in similar research applications but lacks the isotopic labeling.
L-Isoleucine-2-d1: Another deuterated amino acid used in metabolic studies.
N-Acetyl-L-glutamic-2,3,3,4,4-d5 Acid: A deuterated form of L-glutamic acid used in similar research applications.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
122.18 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,5,5,5-pentadeuteriopentanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2 |
InChI Key |
SNDPXSYFESPGGJ-JWUQSEDQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



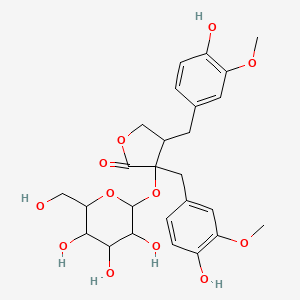
![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)


